molecular formula C19H24N4O2S B6780665 N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide

Cat. No.: B6780665
M. Wt: 372.5 g/mol
InChI Key: NXBLKZPOYGLLFV-UHFFFAOYSA-N
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Description

N-[4-(2-bicyclo[221]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide is a complex organic compound with a unique structure that combines bicyclic, thiazole, oxazole, and pyrrolidine moieties

Properties

IUPAC Name

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-11-7-17(25-22-11)16-3-2-6-23(16)19(24)21-18-20-15(10-26-18)14-9-12-4-5-13(14)8-12/h7,10,12-14,16H,2-6,8-9H2,1H3,(H,20,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBLKZPOYGLLFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C2CCCN2C(=O)NC3=NC(=CS3)C4CC5CCC4C5
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the thiazole and oxazole rings, followed by the introduction of the bicyclo[2.2.1]heptane and pyrrolidine moieties. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the thiazole and oxazole rings through cyclization reactions involving appropriate precursors.

    Coupling Reactions: Introduction of the bicyclo[2.2.1]heptane and pyrrolidine moieties through coupling reactions such as Suzuki or Stille coupling.

    Amidation: Final step involves the formation of the carboxamide linkage through amidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for efficient heat and mass transfer, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under appropriate conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole and oxazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals.

    Materials Science: Its structural properties may be exploited in the development of new materials with specific electronic or mechanical properties.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various synthetic pathways.

Mechanism of Action

The mechanism of action of N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, depending on the compound’s application. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclic thiazole and oxazole derivatives, as well as pyrrolidine-based molecules. Examples include:

Uniqueness

What sets N-[4-(2-bicyclo[2.2.1]heptanyl)-1,3-thiazol-2-yl]-2-(3-methyl-1,2-oxazol-5-yl)pyrrolidine-1-carboxamide apart is its combination of multiple heterocyclic rings and a bicyclic structure, which imparts unique chemical and physical properties. This makes it a versatile compound for various applications in scientific research and industry.

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